molecular formula C9H13N4NaO2 B2816828 sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2138288-40-9

sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2816828
CAS No.: 2138288-40-9
M. Wt: 232.219
InChI Key: NKPPWKCNBBNQCB-UHFFFAOYSA-M
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Description

Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C9H14N4O2, offered as a high-purity research chemical. This molecule features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its significant interaction with biological targets due to its hydrogen bonding capacity, rigidity, and solubility . The structure integrates a 1-methylpiperidin-4-yl moiety, which can influence the molecule's physicochemical properties and binding affinity. The 1,2,4-triazole pharmacophore is a versatile building block with documented potential in various research areas. It is a key structural component in many commercially available drugs and active research compounds spanning antifungal, anticancer, antibacterial, and anticonvulsant applications . For instance, 1,2,4-triazole derivatives are recognized for their role as aromatase inhibitors in breast cancer research and as inhibitors of enzymes like cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) in studies of fungal pathogens . The specific substitution pattern on the triazole ring in this compound makes it a valuable intermediate for synthesizing novel hybrid molecules and for exploring structure-activity relationships (SAR) in drug discovery programs . Researchers can utilize this compound to develop new chemical entities aimed at overcoming challenges such as multidrug resistance in microorganisms and cancer cells. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.Na/c1-13-4-2-6(3-5-13)7-10-8(9(14)15)12-11-7;/h6H,2-5H2,1H3,(H,14,15)(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPWKCNBBNQCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NC(=NN2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138288-40-9
Record name sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-methylpiperidin-4-ylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and purification systems. The process ensures high purity and yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C9H14N4O2
  • SMILES : CN1CCC(CC1)C2=NC(=NN2)C(=O)O
  • InChIKey : MUXOCCSRSKGMKZ-UHFFFAOYSA-N

This compound is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate may function effectively against various bacterial strains:

  • Mechanism of Action : Triazoles interact with bacterial enzymes and disrupt essential cellular processes. They often inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
  • Case Studies :
    • A study highlighted the efficacy of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like vancomycin .
    • Another investigation into 4-amino-1,2,4-triazole derivatives revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL .

Antifungal Activity

The antifungal properties of this compound are also noteworthy:

  • Broad-Spectrum Efficacy : The 1,2,4-triazole scaffold is integral to many antifungal agents. Research indicates that derivatives exhibit extensive antifungal activity against pathogens like Candida and Aspergillus species .
  • Recent Developments :
    • A review on novel triazoles emphasized their potential as fungicides due to their ability to inhibit sterol biosynthesis in fungi .
    • Comparative studies have shown that certain triazole derivatives possess antifungal activity comparable to established treatments such as fluconazole .

Agricultural Applications

Additionally, this compound may find applications in agriculture:

  • Fungicidal Properties : Its ability to inhibit fungal pathogens could be leveraged in crop protection strategies. The compound's mechanism involves disrupting fungal cell wall synthesis and metabolic pathways .

Summary of Applications

Application AreaDescriptionKey Findings
AntibacterialEffective against various bacteria including MRSAMIC values lower than conventional antibiotics
AntifungalBroad-spectrum activity against fungal infectionsComparable efficacy to established antifungals
AgriculturePotential use as a fungicideInhibits fungal growth and protects crops

Mechanism of Action

The mechanism by which sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and physicochemical properties of analogous 1,2,4-triazole-5-carboxylates:

Compound Name Substituent at Position 3 Form (Ester/Carboxylate) Melting Point (°C) Solubility Synthesis Yield Key Reference(s)
Sodium 3-(1-methylpiperidin-4-yl)-... 1-Methylpiperidin-4-yl Sodium carboxylate Not reported High (aqueous) Not reported Target compound
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate (4i) Pyridin-4-yl Ethyl ester 177–179 Moderate (organic solvents) 77%
3-(2-Nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid (5) 2-Nitrophenyl Carboxylic acid 134–135 (decomp.) Low (aqueous) 90%
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate 2-Morpholinoethyl Ethyl ester Not reported Moderate (DMSO) Not reported
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-Methoxyphenyl Ethyl ester Not reported Low (aqueous) Not reported
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-(Trifluoromethyl)phenyl Ethyl ester Not reported Low (aqueous) Not reported

Physicochemical Properties

  • Solubility : The sodium carboxylate form of the target compound exhibits superior aqueous solubility compared to ester or carboxylic acid analogs (e.g., compound 5 has low aqueous solubility) .
  • The 1-methylpiperidin-4-yl group, being electron-rich, may enhance nucleophilicity at the triazole core.

Biological Activity

Sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2138288-40-9
  • Molecular Formula : C9H14N4O2Na
  • Molecular Weight : 232.22 g/mol

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and antiviral properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, the broader class of 1,2,4-triazoles has been shown to possess antifungal and antibacterial properties. The structure of this compound suggests similar potential due to its triazole framework.

Table 1: Comparative Antimicrobial Activity of Triazole Derivatives

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntifungalTBD
FluconazoleAntifungal0.0156
VoriconazoleAntifungal0.0156

The minimum inhibitory concentration (MIC) values for this compound are yet to be established but are expected to be competitive with existing antifungal agents like fluconazole.

Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.

Case Study: Ribavirin Analogues
Ribavirin is a well-known antiviral drug derived from triazole compounds. Similar structures to this compound have been explored for their effectiveness against RNA viruses such as the hepatitis C virus (HCV). These studies underscore the potential of triazoles in antiviral therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  • Disruption of Membrane Integrity : Certain derivatives can compromise the integrity of microbial membranes.
  • Interference with Nucleic Acid Synthesis : By mimicking nucleosides or nucleotides, these compounds can inhibit viral replication.

Q & A

Q. What synthetic methodologies are recommended for preparing sodium 3-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate?

The synthesis typically involves three stages: (1) formation of the triazole ring, (2) introduction of the 1-methylpiperidin-4-yl substituent, and (3) carboxylation followed by sodium salt formation. A common approach is to start with ethyl 1H-1,2,4-triazole-5-carboxylate derivatives (e.g., ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate) and perform nucleophilic substitution with 1-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF) . Subsequent hydrolysis of the ethyl ester using NaOH (2.5 N) yields the carboxylic acid, which is neutralized with sodium hydroxide to form the sodium salt . Key parameters include reaction time (6–12 hours), temperature (80–100°C), and stoichiometric control of the base.

Q. How should researchers characterize the purity and structural integrity of this compound?

Recommended analytical methods:

  • 1H NMR : Confirm substituent integration (e.g., 1-methylpiperidine protons at δ 2.1–3.0 ppm, triazole protons at δ 8.1–8.8 ppm) .
  • LC-MS : Verify molecular weight (expected [M+H]+ ~280–300 g/mol) and detect impurities .
  • Elemental Analysis : Ensure C, H, N, and O content aligns with theoretical values (e.g., C: ~45%, N: ~20%) .
  • FTIR : Identify carboxylate stretching bands (~1600–1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What pharmacological parameters should be prioritized when evaluating this compound’s bioactivity?

Focus on:

  • Binding Affinity : Use SPR (surface plasmon resonance) or fluorescence polarization to assess interactions with targets like enzymes (e.g., fungal CYP51) or receptors.
  • Dose-Response Relationships : Test in vitro cytotoxicity (IC50) and anti-inflammatory activity (e.g., COX-2 inhibition) .
  • Pharmacokinetics : Measure solubility in PBS (pH 7.4), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).

Q. How can researchers resolve contradictions in biological activity data across studies?

Common issues include cation-dependent effects (e.g., sodium vs. potassium salts) and substituent variability. For example:

  • Cation Impact : Sodium salts may exhibit lower actoprotective activity compared to potassium analogs due to reduced cellular uptake . Validate using isothermal titration calorimetry (ITC) to compare cation binding .
  • Substituent Effects : Replace the 1-methylpiperidine group with pyridine or morpholine derivatives to isolate pharmacophore contributions .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes with fungal lanosterol 14α-demethylase .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylate group and active-site residues .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. What strategies are effective for derivatizing this compound to enhance selectivity?

  • Acylation : React the triazole NH with acyl chlorides (e.g., acetyl chloride) to improve lipophilicity .
  • Metal Complexation : Chelate the carboxylate group with transition metals (e.g., Cu²⁺) to modulate redox activity .
  • Hybrid Molecules : Conjugate with furan or thiophene moieties to exploit π-π stacking interactions .

Methodological and Technical Guidance

Q. How should researchers address stability issues during storage?

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Stability Testing : Monitor degradation via HPLC every 3 months; discard if purity drops below 95% .

Q. What crystallographic techniques are recommended for structural elucidation?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement and ORTEP-3 for visualization of the triazole ring geometry and sodium coordination .
  • Powder XRD : Confirm crystalline phase purity and detect polymorphs .

Q. How can researchers validate synthetic intermediates?

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) and UV detection .
  • HRMS : Confirm intermediate masses (e.g., ethyl ester precursor at m/z 280.1052) with ±5 ppm accuracy .

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